Voruciclib is classified as a synthetic flavone derivative, structurally related to flavopiridol, another known CDK inhibitor. It is designed to selectively inhibit CDK9 while minimizing effects on other cyclin-dependent kinases. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for oral administration in clinical settings .
The synthesis of (2S,3R)-voruciclib involves multiple steps that include the formation of key intermediates and the final assembly of the flavonoid scaffold. Key steps typically include:
The molecular formula of (2S,3R)-voruciclib is CHClNO, with a molecular weight of approximately 407.85 g/mol. The compound's structure features a flavone core with specific substituents that enhance its binding affinity to CDK9.
Voruciclib primarily functions through competitive inhibition of CDK9, affecting its ability to phosphorylate target proteins involved in cell cycle progression and transcriptional regulation. The compound's interactions can be summarized as follows:
The mechanism by which (2S,3R)-voruciclib exerts its pharmacological effects involves:
(2S,3R)-Voruciclib has several promising applications in scientific research and clinical settings:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5